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Compound of Interest

3-(Benzyloxy)-4-
Compound Name:
hydroxybenzaldehyde

Cat. No. B116517

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a
crucial building block in the synthesis of a wide array of organic molecules, particularly in the
pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive
aldehyde group and a selectively protected catechol moiety, allows for a diverse range of
chemical transformations. The benzyl ether provides a stable protecting group for the 3-
hydroxyl group, enabling selective reactions at the 4-hydroxyl and the aldehyde functionalities.
This document provides detailed application notes and experimental protocols for the synthesis
and key transformations of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Chemical Properties
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Property Value

CAS Number 50773-56-3[1]

Molecular Formula C14H1203[1][2]

Molecular Weight 228.24 g/mol [3][1]
Appearance Off-white to light brown solid[4]
Melting Point 120 °C[4]

Sparingly soluble in water; soluble in DMSO,

Solubilit
Y ethanol, and DMF[2]

Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde

The most common and regioselective method for the synthesis of 3-(Benzyloxy)-4-
hydroxybenzaldehyde involves the selective benzylation of 3,4-dihydroxybenzaldehyde
(protocatechualdehyde).

Protocol 1: Regioselective Benzylation of 3,4-
Dihydroxybenzaldehyde[5]

This protocol describes the selective protection of the 4-hydroxyl group of 3,4-
dihydroxybenzaldehyde. The higher acidity of the 4-hydroxyl group allows for its preferential
deprotonation and subsequent benzylation.

Reaction Scheme:

3,4-Dihydroxybenzaldehyde

\

Benzyl Bromide — > 3-(Benzyloxy)-4-hydroxybenzaldehyde

i

NaHCOs3, Nal
DMEF, 40°C
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Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Materials:

3,4-Dihydroxybenzaldehyde

e Benzyl bromide

e Sodium bicarbonate (NaHCO3)

e Sodium iodide (Nal)

e N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Brine

o Anhydrous magnesium sulfate (MgSOa)
e 10% Aqueous HCI

Procedure:

To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add sodium
bicarbonate (1.5 mmol), benzyl bromide (1.1 mmol), and sodium iodide (0.3 mmol).

 Stir the resulting mixture at 40°C for 20-24 hours.

o After completion of the reaction (monitored by TLC), add 10% aqueous HCI (10 mL).

o Extract the aqueous solution with ethyl acetate (3 x 10 mL).

» Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSOa.

o Evaporate the solvent in vacuo to give the crude product.
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» Purify the crude product by column chromatography on silica gel (e.g., using a toluene/ethyl
acetate gradient) to afford 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Quantitative Data:

Starting Reaction Temperat . Referenc
. Product Reagents . Yield
Material Time ure e
3-
3,4- (Benzyloxy  Benzyl
Dihydroxyb  )-4- bromide,
20 h 40°C 71% [5]
enzaldehy hydroxybe NaHCOs,
de nzaldehyd Nal, DMF

e

Applications in Organic Synthesis

3-(Benzyloxy)-4-hydroxybenzaldehyde is a valuable intermediate for the synthesis of more
complex molecules. The aldehyde group can undergo a variety of transformations, including
oxidation, reduction, and olefination.

Oxidation to 3-(Benzyloxy)-4-hydroxybenzoic acid

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a key
intermediate in the synthesis of various pharmaceuticals and natural products.

This protocol describes a general method for the oxidation of aromatic aldehydes to carboxylic
acids using sodium chlorite.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde
>
3-(Benzyloxy)-4-hydroxybenzoic acid
NaClOz, NaH2PO4
2-Methyl-2-butene, t-BuOH/H20
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Oxidation of the aldehyde to a carboxylic acid.

Materials:

3-(Benzyloxy)-4-hydroxybenzaldehyde
e Sodium chlorite (NaCIOz2)

e Sodium dihydrogen phosphate (NaH2POa4)
e 2-Methyl-2-butene

e tert-Butanol (t-BuOH)

o Water

o Ethyl acetate

o Saturated aqueous sodium thiosulfate (Na2S20s3)
e Brine

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

e Dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0 mmol) in a mixture of t-BuOH and
water.

e Add 2-methyl-2-butene (a chlorine scavenger).

» In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen
phosphate (1.5 mmol) in water.

e Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
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 Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored
by TLC).

e Quench the reaction by adding saturated aqueous sodium thiosulfate.
o Extract the mixture with ethyl acetate (3 x volume).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Typical for Aromatic Aldehydes):

Starting Oxidizing . .
. Product Typical Yield Reference
Material Agent
Aromatic Aromatic ) ) General
) ] Sodium Chlorite >90%
Aldehyde Carboxylic Acid Knowledge

Reduction to 3-(Benzyloxy)-4-hydroxybenzyl alcohol

The aldehyde can be reduced to the corresponding primary alcohol, which is another important
synthetic intermediate.

This protocol outlines a straightforward and high-yielding reduction of the aldehyde to an
alcohol using sodium borohydride.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde
>

3-(Benzyloxy)-4-hydroxybenzyl alcohol
1. NaBHs4, MeOH —— *
2. H20

Click to download full resolution via product page
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Reduction of the aldehyde to an alcohol.

Materials:

o 3-(Benzyloxy)-4-hydroxybenzaldehyde

e Sodium borohydride (NaBHa)

e Methanol (MeOH) or Ethanol (EtOH)

o Water

e 1M Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0 mmol) in methanol or ethanol in a
round-bottom flask.

e Cool the solution to 0°C in an ice bath.

e Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

 Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours,
monitoring the reaction by TLC.

e Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of
water, followed by 1M HCI to adjust the pH to ~6-7.

o Extract the agueous layer with ethyl acetate (3 x volume).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.
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 Purify the crude product by column chromatography if necessary.

Quantitative Data (Typical for Aldehyde Reduction):

Starting Reducing . .
. Product Typical Yield Reference
Material Agent
Benzaldehyde Benzyl Alcohol
o o NaBHa >95% [61[7]
Derivatives Derivatives

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. 3-(Benzyloxy)-4-

hydroxybenzaldehyde can be reacted with various phosphorus ylides to generate substituted
styrenes.

This protocol provides a general method for the methylenation of an aldehyde.

Reaction Scheme:

3-(Benzyloxy)-4-hydroxybenzaldehyde

\

Methyltriphenyl- — » 3-(Benzyloxy)-4-hydroxystyrene Triphenylphosphine oxide

phosphonium Bromide

n-BuLi, THF

Click to download full resolution via product page
Wittig olefination of the aldehyde.

Materials:

» 3-(Benzyloxy)-4-hydroxybenzaldehyde
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o Methyltriphenylphosphonium bromide

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4Cl)
o Ethyl acetate

e Brine

o Anhydrous magnesium sulfate (MgSOa)
Procedure:

 Ylide Preparation:

o To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g.,
nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

o Add anhydrous THF via syringe.
o Cool the suspension to 0°C in an ice bath.

o Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates ylide
formation.

o Stir the mixture at 0°C for 1 houir.
» Wittig Reaction:

o In a separate flame-dried flask, dissolve 3-(Benzyloxy)-4-hydroxybenzaldehyde (1.0
equivalent) in anhydrous THF.

o Slowly add the aldehyde solution to the ylide suspension at 0°C.

o Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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e Work-up and Purification:
o Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
o Extract the mixture with ethyl acetate (3 x volume).

o Wash the combined organic layers with brine, dry over anhydrous MgSOa, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to separate the
desired alkene from triphenylphosphine oxide.

Quantitative Data (Typical for Wittig Reaction):

Aldehyde Ylide Product Typical Yield Reference

Benzaldehyde Non-stabilized Styrene General
o : o 60-80%

Derivatives Ylides Derivatives Knowledge

Workflow Diagrams
General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of
compounds derived from 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Start:
3-(Benzyloxy)-4-hydroxybenzaldehyde

Reaction:
- Oxidation
- Reduction
- Wittig, etc.

Work-up:
- Quenching
- Extraction
- Washing

Purification:
- Column Chromatography
- Recrystallization

Analysis:
- NMR
- MS
-IR

Click to download full resolution via product page

General workflow for synthesis and purification.

Conclusion

3-(Benzyloxy)-4-hydroxybenzaldehyde is a highly valuable and versatile building block in
organic synthesis. The protocols provided herein offer robust methods for its preparation and
subsequent transformation into a variety of useful derivatives. The ability to selectively
manipulate the aldehyde and hydroxyl functionalities makes this compound an essential tool for
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medicinal chemists and researchers in the development of novel bioactive molecules. Careful
control of reaction conditions is key to achieving high yields and selectivities in these
transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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